3-Nitro-5-(trifluoromethyl)pyridine-2-thiol
Overview
Description
Synthesis Analysis
Several methods have been reported for synthesizing 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol . One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of various crop-protection products .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a trifluoromethyl group (CF3) and a nitro group (NO2) attached. The sulfur atom (S) forms a thiol group (-SH) at the 2-position of the pyridine ring .
Chemical Reactions Analysis
One application of 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol involves its use in synthesizing 5-trifluoromethylpyridine-2-sulfonyl chloride . This reaction occurs by reacting the compound with chlorine gas in hydrochloric acid (HCl) solution .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Synthesis
3-Nitro-5-(trifluoromethyl)pyridine-2-thiol has been studied for its reactivity in various chemical reactions and synthesis processes. For example, it has been involved in the formation of Schiff's bases, which are used as corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014). It also plays a role in the synthesis of 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing certain COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Spectroscopy and Structural Analysis
Studies have also utilized 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol in spectroscopy and structural analysis. For instance, its molecular structure and vibrational spectra have been examined using FT-IR, FT-Raman, and DFT quantum chemical calculations (Wandas et al., 2008).
Catalysis and Photocatalytic Applications
In the field of catalysis, 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol-based complexes have been synthesized and characterized as catalysts for light-driven production of hydrogen from aqueous solutions in noble-metal-free systems (Han et al., 2013).
Antiprotozoal Activity
This compound has also been a part of research in medicinal chemistry, where its derivatives have shown significant antiprotozoal activity, particularly in the synthesis of pyridine thioaryl ethers (Fetisov et al., 2021).
Energetic Materials
In the domain of energetic materials, derivatives of 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol have been synthesized and characterized, with applications in the field of explosives and propellants (Ma et al., 2018).
Molecular Electronics
Moreover, 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol molecules have been utilized in molecular electronics, particularly in the development of programmable molecular diodes driven by charge-induced conformational changes (Derosa, Guda, & Seminario, 2003).
properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)3-1-4(11(12)13)5(14)10-2-3/h1-2H,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMRIPRLZXDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673514 | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)pyridine-2-thiol | |
CAS RN |
89571-67-5 | |
Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89571-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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